molecular formula C20H23N7O3S B2625057 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide CAS No. 1286697-36-6

4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

Katalognummer: B2625057
CAS-Nummer: 1286697-36-6
Molekulargewicht: 441.51
InChI-Schlüssel: HAUGWIRTQFRBIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a heterocyclic compound featuring a benzenesulfonamide core linked via a piperazine-carbonyl bridge to a pyrimidine ring substituted with an imidazole group at position 6. The N,N-dimethyl substitution on the sulfonamide nitrogen enhances hydrophobicity and may influence pharmacokinetic properties such as solubility and membrane permeability.

Eigenschaften

IUPAC Name

4-[4-(6-imidazol-1-ylpyrimidin-4-yl)piperazine-1-carbonyl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O3S/c1-24(2)31(29,30)17-5-3-16(4-6-17)20(28)26-11-9-25(10-12-26)18-13-19(23-14-22-18)27-8-7-21-15-27/h3-8,13-15H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUGWIRTQFRBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the imidazole and pyrimidine rings, followed by their functionalization and coupling with piperazine and benzenesulfonamide groups.

    Imidazole Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Pyrimidine Synthesis: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling Reactions: The imidazole and pyrimidine rings are then coupled using a suitable linker, such as a piperazine derivative, under conditions that promote nucleophilic substitution.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and piperazine moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the pyrimidine ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, sulfonyl chlorides, and nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer research. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines. The combination of the imidazole and pyrimidine rings is believed to enhance its interaction with molecular targets involved in cancer progression.

  • Mechanism of Action : The compound is thought to induce apoptosis in cancer cells by disrupting cellular signaling pathways. Studies suggest that it may inhibit tubulin polymerization, which is crucial for cell division .
  • Case Studies :
    • A study demonstrated that derivatives of similar structures exhibited significant cytotoxicity against breast and colon cancer cell lines, suggesting that modifications to the core structure could yield even more potent anticancer agents .

Drug Design and Development

The compound serves as a valuable scaffold in drug design, particularly for developing inhibitors targeting specific enzymes or receptors involved in disease processes.

  • Design Strategy : The incorporation of the piperazine and sulfonamide groups allows for the modulation of pharmacokinetic properties such as solubility and bioavailability .
  • Research Findings : Research indicates that compounds with similar frameworks have shown promise as selective inhibitors for various biological targets, including kinases involved in cancer signaling pathways .

Biochemical Interactions

The interactions of this compound with biological macromolecules are crucial for understanding its therapeutic potential.

  • Protein Binding : Studies have indicated that the compound can bind effectively to proteins involved in cell signaling, which may alter their activity and lead to therapeutic effects .
  • Enzyme Inhibition : It has been reported that related compounds exhibit inhibitory effects on enzymes such as carbonic anhydrase, which plays a role in tumor growth and metastasis .

Wirkmechanismus

The mechanism of action of 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

Key Structural Features:

  • Core scaffold : The target compound shares a piperazine-pyrimidine-imidazole backbone with several analogs but differs in substituent chemistry.
  • Sulfonamide group : The N,N-dimethylbenzenesulfonamide moiety distinguishes it from compounds with unsubstituted sulfonamides or alternative substituents (e.g., bromobenzyl, chlorophenyl).
Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Target Compound C₂₀H₂₄N₇O₃S 442.5 N,N-dimethylbenzenesulfonamide, imidazolyl-pyrimidine Estimated
13g (PARP-1 inhibitor, ) C₂₄H₂₂BrN₅O₂S 524.08 Bromobenzyl, thienoimidazole
P035-0196 () C₂₁H₂₁ClN₆O₂ 424.89 Chlorophenyl, acetamide
4-(dimethylsulfamoyl)-... () C₂₁H₂₄F₃N₃O₃S 479.5 Trifluoromethyl, morpholinyl

Key Observations :

  • The target compound’s molecular weight (442.5 g/mol) is intermediate compared to bulkier analogs like 13g (524.08 g/mol) but heavier than simpler derivatives like P035-0196 (424.89 g/mol).
  • The imidazole-pyrimidine-piperazine scaffold is conserved across analogs, but substituent variations (e.g., bromine in 13g, trifluoromethyl in ) modulate electronic and steric properties.

Biologische Aktivität

The compound 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule with potential biological applications. Its structure suggests that it may interact with various biological targets, making it of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C23H28N6O2S
  • Molecular Weight : 420.57 g/mol
  • IUPAC Name : 4-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

The compound is hypothesized to act through multiple mechanisms, including:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer proliferation or bacterial infection.
  • Receptor Modulation : The imidazole and piperazine moieties suggest potential interactions with G-protein coupled receptors (GPCRs) or ion channels.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, related sulfonamide derivatives have shown promising results in inhibiting cancer cell proliferation:

  • IC50 Values : Compounds similar to this structure have demonstrated IC50 values ranging from 0.12 μM to 2 μM against various cancer cell lines, indicating potent activity .

Antimicrobial Activity

The compound's imidazole and pyrimidine components are known for their antimicrobial properties. Research has shown that:

  • Inhibition of Mycobacterium tuberculosis : Analogous compounds have been tested against Mycobacterium tuberculosis, with some exhibiting IC50 values as low as 1.35 μM, suggesting potential use in tuberculosis treatment .

Case Studies

  • Study on Cancer Cell Lines
    • A study evaluated the effects of a structurally similar compound on SW480 and HCT116 colorectal cancer cell lines. The compound inhibited cell growth significantly, with an IC50 of 0.12 μM noted for HCT116 cells. Histological analysis showed reduced Ki67 expression, indicating decreased proliferation .
  • Antitubercular Activity
    • In a separate study, a series of compounds derived from similar scaffolds were synthesized and tested against Mycobacterium tuberculosis. The most active compounds showed IC90 values ranging from 3.73 to 4.00 μM, confirming the efficacy of these derivatives in targeting tuberculosis .

Data Tables

PropertyValue
Molecular FormulaC23H28N6O2S
Molecular Weight420.57 g/mol
Anticancer IC500.12 - 2 μM
Antitubercular IC501.35 - 2.18 μM
Cytotoxicity (HEK293)Non-toxic

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.